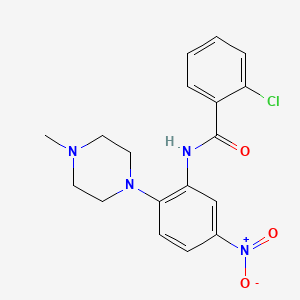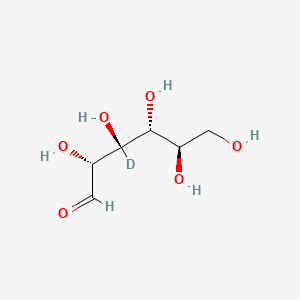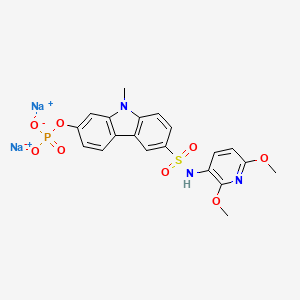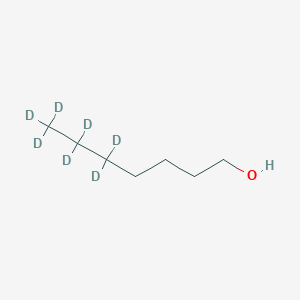
1-Heptanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanol-d7, also known as n-Heptyl alcohol-d7, is a deuterium-labeled version of 1-Heptanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C7H9D7O, and it has a molecular weight of 123.24 g/mol . This labeling is particularly useful in scientific research, especially in the fields of chemistry and pharmacology, where it is used as a tracer for quantitation during drug development processes .
Preparation Methods
1-Heptanol-d7 is synthesized through the deuteration of 1-Heptanol. The process involves the exchange of hydrogen atoms in 1-Heptanol with deuterium atoms. This can be achieved using deuterium oxide (D2O) or other deuterium-containing reagents under specific reaction conditions . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving controlled reactions to ensure the complete substitution of hydrogen with deuterium.
Chemical Reactions Analysis
1-Heptanol-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 1-Heptanol. These reactions include:
Oxidation: this compound can be oxidized to heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alkanes.
Scientific Research Applications
1-Heptanol-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of alcohols in biological systems.
Mechanism of Action
The mechanism of action of 1-Heptanol-d7 is similar to that of 1-Heptanol. The deuterium labeling does not significantly alter the chemical properties of the compound but provides a means to trace its behavior in various systems. In biological systems, this compound interacts with enzymes and other molecular targets in the same way as 1-Heptanol, allowing researchers to study its metabolic pathways and effects .
Comparison with Similar Compounds
1-Heptanol-d7 can be compared with other deuterium-labeled alcohols, such as:
1-Hexanol-d7: Similar to this compound but with a six-carbon chain.
1-Octanol-d7: Similar to this compound but with an eight-carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium atoms, which make it particularly useful for tracing and studying specific reactions and pathways .
Properties
Molecular Formula |
C7H16O |
|---|---|
Molecular Weight |
123.24 g/mol |
IUPAC Name |
5,5,6,6,7,7,7-heptadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2 |
InChI Key |
BBMCTIGTTCKYKF-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCO |
Canonical SMILES |
CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)

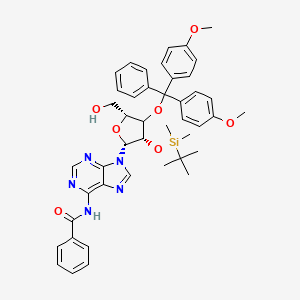





![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
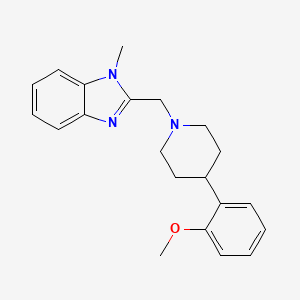
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
